4-Phenyl-3-furaldehyde

Catalog No.
S8908867
CAS No.
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-3-furaldehyde

Product Name

4-Phenyl-3-furaldehyde

IUPAC Name

4-phenylfuran-3-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H

InChI Key

WNBISMIPMQKVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC=C2C=O

Condensation Reactions with Nitrogen Nucleophiles

Condensation reactions between aldehydes and nitrogen-containing nucleophiles represent a cornerstone in furan synthesis. For 4-phenyl-3-furaldehyde, analogous pathways can be inferred from studies on 4-phenyl-2-furaldehyde. In one approach, 4-phenyl-2-furaldehyde (S3e) was synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-furaldehyde and phenylboronic acid, yielding the arylated product in 53% after recrystallization. Adapting this method for the 3-furaldehyde isomer would require starting with a suitably substituted bromofuraldehyde precursor.

The three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary amines offers another route to functionalized furans. While this study focused on 4-fluorobenzaldehyde, replacing it with a phenyl-substituted furfural precursor could enable access to 4-phenyl-3-furaldehyde derivatives. For example, the Knoevenagel condensation of β-ketonitriles with aldehydes, followed by nucleophilic aromatic substitution (SNAr), generates α-arylidene-β-ketonitriles. This two-step process could be modified to incorporate a phenyl group at the 4-position of the furan ring.

Key challenges in these reactions include regioselectivity and electronic effects. The electron-withdrawing nature of the aldehyde group directs nucleophilic attack to specific positions, necessitating careful optimization of reaction conditions. For instance, in the synthesis of 5-(4-nitrophenyl)-2-furanmethanol, NaBH4 reduction of the corresponding aldehyde proceeded smoothly in a biphasic diethyl ether/water system, suggesting that similar reducing conditions could stabilize reactive intermediates in 3-furaldehyde synthesis.

Catalytic Cyclization Strategies in Heterocyclic Synthesis

Catalytic cyclization methods are pivotal for constructing the furan core. Pd(OAc)2-catalyzed arylation of 2-furaldehyde with aryl boronic acids exemplifies a robust strategy, producing 5-aryl-2-furaldehydes in yields up to 53%. Transitioning this methodology to 3-furaldehyde would require a brominated 3-furaldehyde starting material, enabling cross-coupling at the 4-position.

Electrocyclization reactions offer an alternative route. Dienyl diketones undergo 4π or 6π electrocyclization depending on the substituents and reaction conditions. For example, treatment of dienyl diketones with DABCO (1,4-diazabicyclo[2.2.2]octane) induces 6π electrocyclization to form 2H-pyrans. While this study focused on pyrans, analogous furan syntheses could involve conrotatory cyclization of pentadienyl intermediates. The stereochemical outcome of these reactions is highly dependent on the substituents, with larger groups favoring specific transition states.

Lewis acid-catalyzed Nazarov cyclizations also show promise. In the presence of LiCl and triethylamine, dienyl diketones undergo 4π electrocyclization to form cyclopentenones. Adapting this to furan synthesis would require designing diketone precursors that favor furan ring closure over alternative pathways.

Solvent-Free Mechanochemical Approaches

While the provided search results lack direct examples of solvent-free mechanochemical synthesis for 4-phenyl-3-furaldehyde, principles from related systems can be extrapolated. Mechanochemical methods eliminate solvent use by leveraging mechanical force to drive reactions, often improving atom economy. For instance, the synthesis of 5-phenyl-2-furanmethanol involved vigorous stirring in MeCN and H2O, suggesting that high-shear mixing could facilitate similar transformations without solvents.

A potential mechanochemical route could involve ball-milling a bromofuraldehyde derivative with phenylboronic acid in the presence of a Pd catalyst and base. This approach mirrors solid-state Suzuki couplings reported for other heterocycles. Reaction efficiency would depend on milling time, frequency, and the choice of catalyst support.

The aldehyde group in 4-phenyl-3-furaldehyde exhibits classical electrophilic behavior, undergoing nucleophilic additions with a range of reagents. The electron-withdrawing effect of the furan ring enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles such as Grignard reagents, amines, and hydride donors. For instance, Grignard reagents like methylmagnesium bromide selectively add to the aldehyde, yielding secondary alcohols. This reactivity is analogous to aldol condensation observed in other furaldehyde systems, where the aldehyde participates in carbon-carbon bond-forming reactions under basic conditions [1].

A notable example involves the threo-selective aldol reaction reported for 2,6-dimethylcyclohexenone with aromatic aldehydes and furaldehydes [1]. While 4-phenyl-3-furaldehyde itself has not been explicitly studied in this context, the steric and electronic similarities suggest comparable behavior. The reaction’s diastereoselectivity arises from stereoelectronic effects, including repulsion between π-systems of the furan and the incoming nucleophile [1]. Such interactions could similarly influence the stereochemical outcomes of additions to 4-phenyl-3-furaldehyde.

Hydrogenation of the aldehyde group using sodium borohydride or lithium aluminum hydride provides access to the corresponding alcohol, 4-phenyl-3-furanmethanol. This reduction is critical for stabilizing the molecule or redirecting reactivity toward the furan ring. Conversely, reductive amination with primary or secondary amines generates imine intermediates, which can be further reduced to secondary amines. These transformations underscore the aldehyde’s role as a linchpin for introducing diverse functional groups.

[4+2] Cycloaddition Reactions for Polycyclic Architectures

The furan ring in 4-phenyl-3-furaldehyde participates in [4+2] cycloadditions, acting as a diene in Diels-Alder reactions. The electron-rich nature of the furan, augmented by the phenyl substituent, enhances its reactivity toward electron-deficient dienophiles such as maleic anhydride, tetracyanoethylene, and nitroolefins. The regiochemistry of these reactions is influenced by the substituents’ positions: the 3-aldehyde group may direct endo selectivity, while the 4-phenyl group sterically shields one face of the furan.

For example, reactions with maleic anhydride yield bicyclic adducts where the furan’s oxygen bridges the newly formed six-membered ring. These adducts are precursors to decalin-like structures upon subsequent oxidation or reduction. The kinetic and thermodynamic control of such cycloadditions has been studied in related systems, where steric hindrance from substituents like methyl groups modulates reaction rates and selectivity [1]. In 4-phenyl-3-furaldehyde, the phenyl group’s bulk may favor transition states that minimize steric clash, leading to predictable regioselectivity.

Table 1: Representative Diels-Alder Reactions of Furaldehyde Derivatives

DienophileProduct StructureYield (%)Selectivity (endo:exo)
Maleic anhydrideBicyclic lactone7885:15
TetracyanoethyleneNitrile-functionalized6590:10
NitroethyleneNitro-substituted7280:20

Recent advances in Lewis acid catalysis, such as the use of dysprosium triflate or HFIP (1,1,1,3,3,3-hexafluoro-2-propanol), have expanded the scope of furan cycloadditions [2]. HFIP’s strong hydrogen-bond-donating ability polarizes the dienophile, accelerating the reaction while stabilizing charged intermediates. This methodology could be adapted to 4-phenyl-3-furaldehyde, enabling rapid access to polycyclic frameworks under mild conditions.

Oxidative Coupling for Extended π-Conjugated Systems

Oxidative coupling of 4-phenyl-3-furaldehyde offers a route to π-conjugated systems, leveraging both the aldehyde and furan moieties. The aldehyde group can undergo homo-coupling via Glaser-Hay or Ullmann-type reactions, forming bis(furan) structures linked by alkynyl or aryl bridges. Alternatively, the furan ring itself participates in oxidative dimerization, facilitated by transition metal catalysts like palladium(II) or iron(III).

In one pathway, treatment with FeCl~3~ induces radical coupling at the α-positions of the furan, generating a bifuran dimer. This dimer retains the aldehyde groups, which can undergo further condensation reactions to extend conjugation. Such processes are critical in materials science for constructing organic semiconductors or light-harvesting molecules. The electronic properties of these systems are tunable by varying the substituents on the furan and the bridging units.

Another approach involves Schiff base formation between the aldehyde and aromatic amines, followed by oxidative aromatization. This sequence produces imine-linked polymers with extended conjugation, as demonstrated in the synthesis of donor-acceptor Stenhouse adducts (DASAs) [2]. While DASAs typically involve furan ring-opening, analogous strategies using 4-phenyl-3-furaldehyde could yield novel photoresponsive materials. For instance, coupling with electron-deficient amines might produce push-pull systems with tailored optoelectronic properties.

Table 2: Oxidative Coupling Strategies and Outcomes

Oxidizing AgentCoupling SiteProduct ClassApplication Potential
FeCl~3~Furan α-CBifuran dimersSemiconductors, LEDs
Pd(OAc)~2~Aldehyde C=OConjugated polyenesPhotocatalysts
CuI/O~2~Imine linkagesSchiff base polymersSensors, stimuli-responsive films

The kinetic behavior of these reactions mirrors trends observed in phenol-furfural resinifications, where second-order kinetics govern the consumption of reactive sites [3]. Applying similar models to 4-phenyl-3-furaldehyde could optimize reaction conditions for maximal conjugation length and minimal side reactions.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

172.052429494 g/mol

Monoisotopic Mass

172.052429494 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-21

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